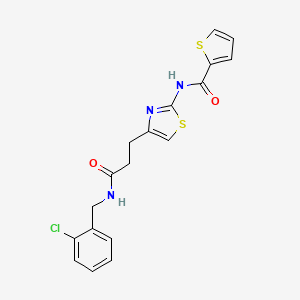
N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have designed and synthesized novel analogues by combining imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives with piperazine and various 1,2,3 triazoles. These derivatives were characterized using techniques such as 1H NMR , 13C NMR , HPLC , and MS spectral analysis .
科学的研究の応用
Comprehensive Analysis of Thiazole Derivative Applications
The compound , known by its chemical names “N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide” and “N-[4-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, is a thiazole derivative. Thiazoles are a class of organic compounds characterized by a five-membered heterocyclic ring structure composed of three carbon atoms, one sulfur atom, and one nitrogen atom. This structural motif is found in numerous biologically active compounds and has diverse applications in scientific research. Below is a detailed analysis of the unique applications of this thiazole derivative across various fields.
Antimicrobial Activity: Thiazole derivatives have been recognized for their potent antimicrobial properties. They act by disrupting the biosynthesis of bacterial lipids or through other mechanisms, effectively combating a range of bacterial species . The compound could be explored for its efficacy against common pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi.
Anticancer Activity: Research has indicated that thiazole derivatives can exhibit antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7) . The compound’s potential to inhibit cancer cell growth could be a significant area of study, especially in the development of new chemotherapy agents.
Neuroprotective Effects: Thiazoles are known to play a role in the synthesis of neurotransmitters like acetylcholine, which is crucial for the normal functioning of the nervous system . Investigating this compound’s neuroprotective capabilities could lead to advancements in treating neurological disorders.
Anti-inflammatory Properties: The anti-inflammatory activity of thiazole derivatives is well-documented. They can modulate the body’s inflammatory response, making them valuable in the study of chronic inflammatory diseases .
Antiviral Applications: Some thiazole compounds have shown effectiveness against viral infections, including HIV . The subject compound could be researched for its potential use as an antiretroviral agent.
Antitumor and Cytotoxic Effects: Thiazole derivatives have been observed to possess antitumor and cytotoxic activities, making them candidates for antineoplastic drugs . The compound’s ability to induce cytotoxicity in tumor cells could be pivotal in cancer research.
Analgesic Effects: The analgesic properties of thiazoles can be harnessed for pain management. Studies on similar compounds have revealed their potential to act as pain relievers with fewer side effects .
Antithrombotic Activity: Thiazole derivatives can act as fibrinogen receptor antagonists, providing antithrombotic activity. This application is particularly relevant in the prevention and treatment of thrombotic disorders .
特性
IUPAC Name |
N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c19-14-5-2-1-4-12(14)10-20-16(23)8-7-13-11-26-18(21-13)22-17(24)15-6-3-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPYSXHZFOBUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

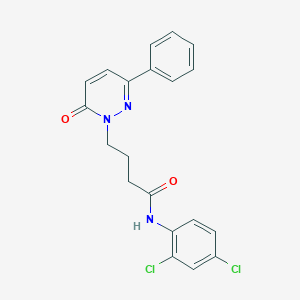


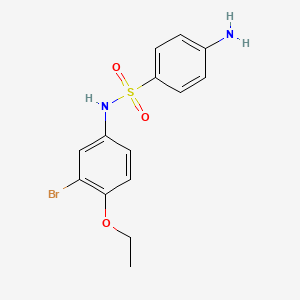
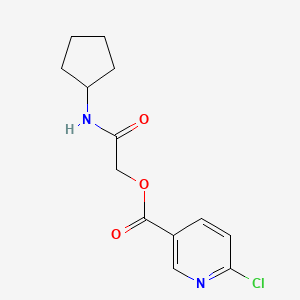

![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)
![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)
![2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970851.png)
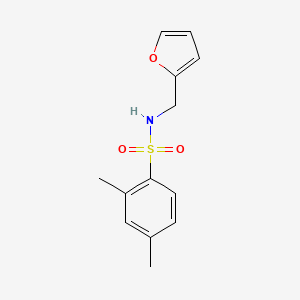

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)
